Diethyl (boc-aminomethyl)phosphonate
Overview
Description
Diethyl (boc-aminomethyl)phosphonate is an organophosphorus compound with the molecular formula C10H22NO5P. It is a derivative of phosphonic acid and is characterized by the presence of a diethyl phosphonate group and a tert-butoxycarbonyl (boc) protected aminomethyl group. This compound is widely used in organic synthesis and has applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (boc-aminomethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with a boc-protected aminomethyl halide under basic conditions. The reaction typically proceeds as follows:
Reactants: Diethyl phosphite and boc-protected aminomethyl halide.
Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate.
Solvent: Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl (boc-aminomethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The phosphonate group can participate in nucleophilic substitution reactions, leading to the formation of new phosphonate derivatives.
Hydrolysis: The boc protecting group can be removed under acidic conditions to yield the free aminomethyl phosphonate.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Hydrolysis: Acidic conditions, such as treatment with hydrochloric acid or trifluoroacetic acid, are used to remove the boc group.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be employed.
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, free aminomethyl phosphonate, and oxidized or reduced forms of the compound.
Scientific Research Applications
Diethyl (boc-aminomethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl (boc-aminomethyl)phosphonate involves its interaction with specific molecular targets. In biological systems, the compound can act as an enzyme inhibitor by mimicking the natural substrate of the enzyme. The boc protecting group provides stability and prevents premature reactions, while the phosphonate group interacts with the active site of the enzyme, leading to inhibition.
Comparison with Similar Compounds
Diethyl (boc-aminomethyl)phosphonate can be compared with other similar compounds such as:
Diethyl (aminomethyl)phosphonate: Lacks the boc protecting group, making it more reactive but less stable.
Diethyl phosphonate: Does not contain the aminomethyl group, limiting its applications in certain synthetic routes.
Boc-protected amino acids: Similar in terms of the boc protecting group but differ in their functional groups and applications.
The uniqueness of this compound lies in its combination of the boc-protected aminomethyl group and the diethyl phosphonate group, providing a versatile building block for various chemical transformations and applications.
Properties
IUPAC Name |
tert-butyl N-(diethoxyphosphorylmethyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22NO5P/c1-6-14-17(13,15-7-2)8-11-9(12)16-10(3,4)5/h6-8H2,1-5H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJRWTDMZOYPJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CNC(=O)OC(C)(C)C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22NO5P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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